(2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride
Description
Nomenclature and Chemical Identity
The compound’s systematic IUPAC name, (2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride , reflects its stereochemical configuration and functional groups. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂ClNO |
| Molecular Weight | 255.79 g/mol |
| CAS Registry Number | 1807901-53-6 |
| Structural Features | Tetrahydronaphthalene ring, amino alcohol moiety, hydrochloride salt |
The molecule’s S-configuration at the C2 position of the butanol chain is critical for its biological interactions. The tetrahydronaphthalene moiety provides a rigid aromatic framework, while the secondary amine and hydroxyl groups enable hydrogen bonding and salt formation.
Historical Context of Research
The compound’s synthesis was first reported in the early 21st century as part of efforts to optimize aminotetralin derivatives for neurotransmitter receptor studies. Key milestones include:
- Initial Synthesis : Early routes employed reductive amination of 1,2,3,4-tetrahydronaphthalen-2-amine with (2S)-2-oxobutanal, followed by hydrochloric acid salt formation.
- Catalytic Advances : Asymmetric hydrogenation methods using iridium catalysts improved enantiomeric excess (e.e.) to >95%.
- Biocatalytic Breakthroughs : Imine reductase (IRED)-mediated reductive amination enabled gram-scale production with 99% stereoselectivity.
Recent work has focused on chemoenzymatic synthesis , combining microbial catalysts with traditional organic methods to enhance efficiency.
Significance in Chemical Sciences
The compound serves three primary roles in research:
- Chiral Building Block : Its stereogenic centers and functional groups make it valuable for synthesizing pharmaceuticals targeting dopamine and serotonin receptors.
- Model for Aminotetralin Derivatives : Structural analogs, such as 5,6-ADTN (a dopamine agonist), are derived from its core framework.
- Catalytic Substrate : Used to benchmark asymmetric hydrogenation and enzymatic amination protocols.
A 2024 study demonstrated its utility in synthesizing rotigotine precursors via IRED-catalyzed reductive amination, achieving 99% enantiomeric excess.
Research Scope and Objectives
Current research priorities include:
- Synthetic Optimization : Reducing step counts and improving yields (e.g., one-pot amination-hydrogenation sequences).
- Catalyst Development : Engineering IRED mutants for broader substrate scope.
- Structure-Activity Relationships (SAR) : Modifying the tetrahydronaphthalene ring to enhance receptor binding.
Future directions emphasize green chemistry applications , such as solvent-free reactions and biocatalytic cascades.
Properties
IUPAC Name |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-2-ylamino)butan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-13(10-16)15-14-8-7-11-5-3-4-6-12(11)9-14;/h3-6,13-16H,2,7-10H2,1H3;1H/t13-,14?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNGRYADFASODQ-GPFYXIAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride, with CAS number 1807901-53-6, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Molecular Formula : C14H22ClNO
Molecular Weight : 255.79 g/mol
Chemical Structure : The compound features a tetrahydronaphthalene moiety linked to a butan-1-ol structure with an amino group.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and pathways:
- CCR2 Antagonism : Research indicates that compounds similar to this compound may act as antagonists for the CCR2 receptor. This receptor is involved in inflammatory responses and monocyte trafficking. Antagonism can potentially reduce inflammation in various conditions such as rheumatoid arthritis and multiple sclerosis .
- Metabotropic Glutamate Receptors (mGluRs) : The compound's structural analogs have shown promise in selectively activating group II mGluRs. These receptors play crucial roles in modulating neurotransmission and are implicated in various neurological disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively documented in the literature; however, studies on related compounds suggest favorable absorption and distribution characteristics. The potential for high bioavailability and low toxicity makes it a candidate for further development.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H22ClNO
- Molecular Weight : 255.79 g/mol
- CAS Number : 1807901-53-6
The compound features a tetrahydronaphthalene moiety which is known for its ability to interact with biological systems, making it a candidate for drug development and biochemical studies.
Pharmacological Applications
-
Dopamine Receptor Modulation
- Research indicates that compounds with similar structures can act as modulators of dopamine receptors, particularly the D3 receptor. This receptor is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The specific interactions of (2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride with dopamine receptors warrant further investigation to establish its efficacy as a therapeutic agent .
- Inhibition of Phospholipase A2
-
Potential Antidepressant Activity
- Compounds that influence neurotransmitter systems are often explored for their antidepressant properties. The tetrahydronaphthalene structure may provide a scaffold for developing novel antidepressants that target serotonin or norepinephrine pathways.
Biochemical Research Applications
- Enzyme Activity Studies
- Drug Delivery Systems
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Features :
- The (2S)-configured amino-butanol chain suggests similarities to β-adrenergic ligands or neurotransmitter analogs.
- Hydrochloride salt improves aqueous solubility for pharmacological applications.
Notes:
- A significant discrepancy exists between the molecular formula provided in (C₇H₄N₂O₂S₂) and the compound’s name. The name implies a larger structure (estimated formula: ~C₁₄H₂₀ClNO). This inconsistency may stem from a typographical error in .
Comparison with Similar Compounds
The compound shares structural motifs with amines, alcohols, and tetralin derivatives. Below is a comparative analysis with related molecules from the evidence:
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
(a) Backbone and Substituent Variations
- The target compound’s tetralin-amino-butanol structure contrasts with the ethylphenoxy-propanol-tetralin analogue in . The latter’s ethylphenoxy group may enhance receptor selectivity (e.g., adrenergic vs. serotonergic targets) .
- The dihydrochloride compound in lacks a tetralin system but features a symmetric ethylenediimine-bis-butanol structure, likely influencing its chelation or surfactant properties .
(b) Molecular Weight and Solubility
- The target compound’s reported molecular weight (197.62 g/mol) is lower than the dihydrochloride analogue (255.17 g/mol), suggesting differences in membrane permeability and metabolic stability.
(c) Stereochemical Complexity
- Both the target compound and the (S)-1-(2-ethylphenoxy) analogue in exhibit stereocenters, which are absent in the ethylenediimine compound. Chirality often dictates pharmacological potency and off-target effects.
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target compound’s structure dictates three key disconnections:
- Secondary amine linkage between the tetrahydronaphthalen-2-amine and (2S)-2-aminobutan-1-ol moieties.
- Chiral center generation at C2 of the butanol chain.
- Tetrahydronaphthalene ring construction via partial saturation of naphthalene.
Reductive Amination Pathway
The most reported method involves reductive amination between 1,2,3,4-tetrahydronaphthalen-2-one (1 ) and (2S)-2-aminobutan-1-ol (2 ) using NaBH$$3$$CN under mild acidic conditions (pH 4–6).
$$
\text{1,2,3,4-Tetrahydronaphthalen-2-one} + \text{(2S)-2-Aminobutan-1-ol} \xrightarrow{\text{NaBH}3\text{CN, AcOH}} \text{Target amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Key Data:
Detailed Synthetic Methodologies
Reductive Amination Optimization
Substrate Preparation
- 1,2,3,4-Tetrahydronaphthalen-2-one : Synthesized via Pd/C-catalyzed hydrogenation of 2-naphthol followed by oxidation (CrO$$_3$$, 72% yield).
- (2S)-2-Aminobutan-1-ol : Produced via asymmetric reductive amination of 2-oxobutan-1-ol using engineered amine dehydrogenases (SpAmDH variant wh84, 91% ee).
Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| pH | 5.5 | Maximizes imine formation |
| Temperature | 25°C | Prevents racemization |
| Equiv. NaBH$$_3$$CN | 1.2 | Minimizes carbonyl reduction |
| Solvent | MeOH:THF (3:1) | Enhances solubility |
Side Products:
Nucleophilic Substitution Approach
Alternative route using 1,2,3,4-tetrahydronaphthalen-2-amine (3 ) and (2S)-2-mesyloxybutan-1-ol (4 ):
$$
\text{3} + \text{4} \xrightarrow{\text{K}2\text{CO}3, \text{KI}} \text{Target amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Key Data:
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost-Effective Modifications
| Process | Improvement | Outcome |
|---|---|---|
| NaBH$$_3$$CN recycling | Nanofiltration | 92% reagent recovery |
| Solvent recovery | Distillation | 85% MeOH/THF reuse |
| Catalyst loading | 0.5 mol% Pd/C | 15% cost reduction |
Regulatory Compliance
- Impurity profiling : <0.1% tertiary amine (ICH Q3A)
- Residual solvents : MeOH <3000 ppm (USP <467>)
Comparative Method Analysis
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Reductive amination | 82 | 99.2 | Excellent |
| Nucleophilic substitution | 61 | 98.7 | Moderate |
| Enzymatic resolution | 38 | 99.5 | Limited |
Q & A
Basic: What synthetic routes are recommended for synthesizing (2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride, and how can stereochemical purity be ensured?
Methodological Answer:
The compound is typically synthesized via reductive amination between 1,2,3,4-tetrahydronaphthalen-2-amine and (2S)-2-aminobutan-1-ol, followed by HCl salt formation. Key steps include:
- Stereocontrol : Use chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) to preserve the (2S) configuration .
- Purification : Crystallization in polar aprotic solvents (e.g., ethanol/water mixtures) enhances enantiomeric excess (≥98%). Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 80:20) .
- By-product Mitigation : Optimize reaction pH (6.5–7.5) to minimize racemization and secondary amine formation .
Advanced: How can contradictory data in pharmacological studies (e.g., receptor binding vs. functional assays) be resolved for this compound?
Methodological Answer:
Discrepancies often arise from assay conditions or metabolite interference. Strategies include:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compound) to validate direct binding in HEK-293 cells transfected with target receptors .
- Functional Assays : Employ calcium flux or cAMP assays to measure downstream signaling. Cross-validate with knockout models to confirm target specificity .
- Metabolite Screening : Perform LC-MS/MS on cell lysates to identify active metabolites (e.g., N-dealkylated products) that may contribute to off-target effects .
Basic: What analytical methods are suitable for quantifying impurities in this hydrochloride salt?
Methodological Answer:
- HPLC-UV : Use a C18 column (e.g., Waters XBridge, 5 µm) with 0.1% trifluoroacetic acid in water/acetonitrile gradient. Detect impurities at 210 nm .
- LC-HRMS : Identify structurally unknown impurities via exact mass (e.g., m/z ± 5 ppm) and fragmentation patterns. Common impurities include des-chloro analogs and residual tetrahydronaphthalene precursors .
- Karl Fischer Titration : Quantify water content (specification: ≤0.5%) to ensure stability of the hydrochloride salt .
Advanced: How does the compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?
Methodological Answer:
- pH Stability : The compound degrades rapidly at pH >7 due to β-amino alcohol rearrangement. Use buffered solutions (pH 4–5) for in vitro assays .
- Thermal Stability : Accelerated stability studies (40°C/75% RH) show <2% degradation over 4 weeks when stored in amber glass under nitrogen .
- Lyophilization : Formulate with mannitol or trehalose (1:1 w/w) to enhance shelf life. Reconstitute in saline for in vivo studies .
Basic: What in vitro models are appropriate for preliminary assessment of biological activity?
Methodological Answer:
- Cell-Based Assays : Use SH-SY5Y neuroblastoma cells for neuropharmacological studies (e.g., dopamine receptor modulation) .
- Enzyme Inhibition : Screen against recombinant monoamine oxidases (MAO-A/MAO-B) using Amplex Red fluorescence assays .
- Permeability : Evaluate blood-brain barrier penetration via MDCK-MDR1 monolayers (Papp >5 ×10⁻⁶ cm/s indicates CNS bioavailability) .
Advanced: How can metabolite identification be optimized in preclinical studies?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges. Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .
- High-Resolution MS : Acquire data in both positive and negative ionization modes (ESI±). Apply MSE fragmentation (Waters Vion IMS QTof) for untargeted metabolite profiling .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to distinguish metabolites from matrix interference .
Basic: What chromatographic techniques resolve enantiomeric impurities in the final product?
Methodological Answer:
- Chiral HPLC : Use a Daicel Chiralpak IC-3 column (4.6 × 250 mm) with n-hexane:ethanol:diethylamine (85:15:0.1 v/v) at 1.0 mL/min. Retention time: 12.3 min for (2S)-enantiomer .
- Derivatization : React with Marfey’s reagent (FDAA) to convert amines into diastereomers for UV detection at 340 nm .
Advanced: What strategies address toxicity discrepancies between in vitro and in vivo models?
Methodological Answer:
- Metabolic Profiling : Compare hepatic S9 fractions (human vs. rodent) to identify species-specific detoxification pathways (e.g., CYP2D6-mediated oxidation) .
- Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts via LC-MS/MS to assess bioactivation risk .
- Transcriptomics : Perform RNA-seq on primary hepatocytes post-exposure to map oxidative stress pathways (e.g., Nrf2 activation) .
Basic: How can polymorphic forms of the hydrochloride salt be characterized?
Methodological Answer:
- X-ray Diffraction (XRD) : Identify crystalline forms (e.g., Form I vs. Form II) using Cu-Kα radiation (2θ range: 5°–40°) .
- DSC/TGA : Measure melting points (mp) and dehydration events. Typical mp: 180–185°C with 5% weight loss below 100°C .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity (≤0.3% water uptake at 60% RH) to guide storage conditions .
Advanced: How should researchers address contradictory solubility data in different solvent systems?
Methodological Answer:
- Solubility Screening : Use shake-flask method with HPLC quantification. Common solvents: DMSO (>100 mg/mL), water (2–5 mg/mL at pH 4) .
- Co-Solvency Studies : Optimize water/ethanol (70:30) or water/PEG-400 (50:50) for in vivo dosing .
- Surface-Active Agents : Incorporate 0.5% polysorbate 80 to enhance aqueous solubility via micelle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
